molecular formula C21H21N3O3S2 B2488585 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-93-2

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2488585
CAS No.: 2034387-93-2
M. Wt: 427.54
InChI Key: IATULEKTACSHFC-UHFFFAOYSA-N
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Description

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The compound has been tested for its effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the compound is complex and multifaceted. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

The compound 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features several functional groups including:

  • A benzo[d]thiazole moiety, known for its diverse biological activities.
  • An azetidine ring, which contributes to its structural complexity and potential bioactivity.
  • A pyridine derivative that may influence its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted various biological activities of compounds related to this structure, particularly focusing on the benzothiazole and azetidine components.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown the ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values as low as 6.26 µM against specific cancer types, suggesting potent antitumor effects .

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is often associated with enhanced antibacterial activity .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory activity. In particular, some derivatives demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • DNA Interaction : Some benzothiazole derivatives bind to DNA, inhibiting replication and transcription processes in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : There is evidence suggesting that similar compounds can induce apoptosis in tumor cells through mitochondrial pathways .

Case Studies

Several studies have been conducted to assess the biological activity of related compounds:

  • Antimalarial Activity : A derivative showed significant efficacy against Plasmodium falciparum in vitro and extended survival in murine models infected with malaria .
  • Cytotoxicity Studies : Compounds were tested against various human cancer cell lines (e.g., HCC827 and NCI-H358), showing promising results with low cytotoxicity at effective concentrations .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (µM)Notes
AntitumorBenzothiazoles6.26Effective against HCC827 cell line
AntimicrobialBenzothiazolesVariesActive against both Gram-positive and negative bacteria
Anti-inflammatoryVarious derivativesN/AReduced inflammation in animal models
AntimalarialBenzothiazole hydrazonesN/ASignificant suppression of Plasmodium growth

Properties

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-13-8-15(9-19(25)24(13)14-6-7-14)27-16-10-23(11-16)20(26)12-28-21-22-17-4-2-3-5-18(17)29-21/h2-5,8-9,14,16H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATULEKTACSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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